Structural Uniqueness: Azepane Ring Confers Distinct Three-Dimensional Geometry Absent from Piperidine and Morpholine Analogs
The target compound contains a saturated seven-membered azepane ring at the quinoline 4-position, whereas the closest commercially catalogued analogs consistently employ six-membered saturated rings (piperidine, morpholine, or piperazine) [1]. In the broader context of quinoline-based kinase inhibitor design, replacement of a six-membered ring with a seven-membered azepane has been shown to alter the dihedral angle between the ring and the quinoline core, potentially redirecting substituent vectors into unexplored regions of the ATP-binding pocket; this conformational effect has been demonstrated to shift selectivity profiles in azepane-containing PKB/Akt inhibitor series [2]. Currently, no azepane-bearing quinoline sulfonamide has reported biological data in the public domain, making this compound a unique chemical probe for scaffold-hopping campaigns [1].
| Evidence Dimension | Ring size and conformational flexibility at the quinoline 4-position substituent |
|---|---|
| Target Compound Data | Seven-membered azepane ring (N4CCCCCC4) [1] |
| Comparator Or Baseline | Six-membered analogs: 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline (CAS 866843-15-4); 4-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine (benchchem catalog); 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline (evitachem catalog). None of these comparators have publicly disclosed IC50, Ki, or EC50 values against any specific target. |
| Quantified Difference | Qualitative difference in ring size (7-membered vs 6-membered); no quantitative activity data available for any member of this sub-series to permit a numerical comparison. |
| Conditions | Structural comparison based on catalogued chemical structures (PubChem, vendor databases) [1] |
Why This Matters
For a procurement decision in a medicinal chemistry program, the azepane substitution represents a genuine structural novelty that cannot be replicated by commercially available six-membered ring analogs, justifying its selection for scaffold-hopping libraries.
- [1] PubChem. (2025). Compound Summary for CID 5640090: 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
- [2] Breitenlechner, C. B., Wegge, T., Berillon, L., Graul, K., Marzenell, K., Friebe, W.-G., Thomas, U., Schumacher, R., Huber, R., Engh, R. A., & Masjost, B. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. View Source
